molecular formula C19H26O3 B024834 18-Homo-oestriol CAS No. 19882-03-2

18-Homo-oestriol

Cat. No. B024834
CAS RN: 19882-03-2
M. Wt: 302.4 g/mol
InChI Key: KMVJBESLNMZCAQ-QKDSSNGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Homo-oestriol (18-HE) is a naturally occurring estrogenic steroid hormone that has been the subject of scientific research for several decades. It is a metabolite of estradiol, a primary female sex hormone, and is produced in the liver and kidneys. 18-HE has been shown to have a wide range of potential applications in scientific research, including as a biomarker for certain diseases and as a potential therapeutic agent.

Mechanism Of Action

The mechanism of action of 18-Homo-oestriol is not fully understood, but it is believed to act through binding to estrogen receptors in the body. This binding can lead to a range of physiological effects, including changes in gene expression and cellular proliferation.

Biochemical And Physiological Effects

18-Homo-oestriol has been shown to have a range of biochemical and physiological effects in the body. These include increasing bone density, reducing inflammation, and improving cognitive function. Additionally, 18-Homo-oestriol has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 18-Homo-oestriol in lab experiments is its potential as a biomarker for certain diseases. Additionally, 18-Homo-oestriol is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have different effects in different individuals.

Future Directions

There are several potential future directions for research on 18-Homo-oestriol. One area of interest is its potential as a therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential applications in scientific research.

Synthesis Methods

The synthesis of 18-Homo-oestriol can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 18-Homo-oestriol from other compounds, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of other compounds into 18-Homo-oestriol.

Scientific Research Applications

There are several potential applications of 18-Homo-oestriol in scientific research. One of the most promising is as a biomarker for certain diseases, including breast cancer and Down syndrome. Studies have shown that levels of 18-Homo-oestriol in urine and blood can be used to identify individuals at risk of developing these diseases. Additionally, 18-Homo-oestriol has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease.

properties

CAS RN

19882-03-2

Product Name

18-Homo-oestriol

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1

InChI Key

KMVJBESLNMZCAQ-QKDSSNGWSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

SMILES

CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

synonyms

18-homoestriol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.